6-Methyl-2-morpholinoaniline
Overview
Description
6-Methyl-2-morpholinoaniline is an organic compound with the molecular formula C11H16N2O. It is a derivative of aniline, featuring a morpholine ring substituted at the second position and a methyl group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-morpholinoaniline typically involves the reaction of 6-methylaniline with morpholine under specific conditions. One common method includes the use of a catalyst such as palladium in a Suzuki-Miyaura coupling reaction. This reaction is known for its mild conditions and high efficiency .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of hybrid polymer network-supported palladium catalysts has been shown to enhance the efficiency of the Suzuki-Miyaura coupling reaction, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-morpholinoaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
6-Methyl-2-morpholinoaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Methyl-2-morpholinoaniline exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The morpholine ring and the methyl group play crucial roles in determining its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-Morpholinoaniline: Lacks the methyl group at the sixth position, resulting in different chemical properties and reactivity.
3-Fluoro-4-morpholinoaniline: Contains a fluorine atom, which significantly alters its electronic properties and biological activity.
Uniqueness: 6-Methyl-2-morpholinoaniline is unique due to the presence of both the morpholine ring and the methyl group, which confer distinct steric and electronic effects. These features make it a valuable compound for various applications, particularly in the synthesis of specialized pharmaceuticals and industrial chemicals.
Properties
IUPAC Name |
2-methyl-6-morpholin-4-ylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-3-2-4-10(11(9)12)13-5-7-14-8-6-13/h2-4H,5-8,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSFGJLUSXBIHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCOCC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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